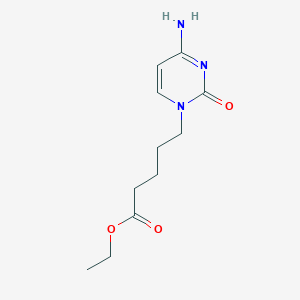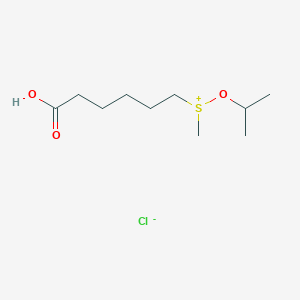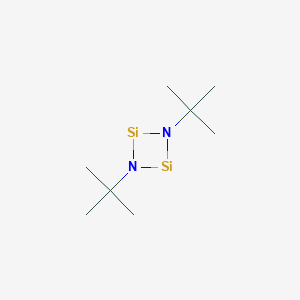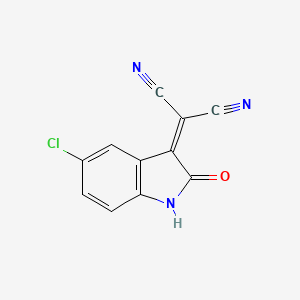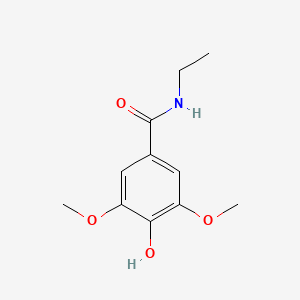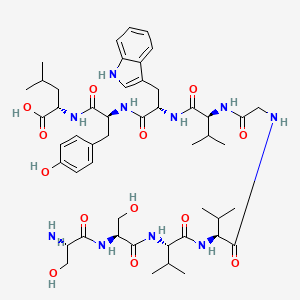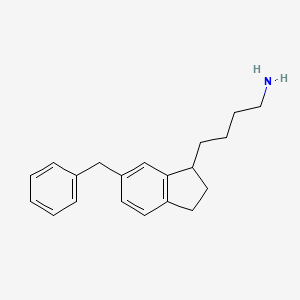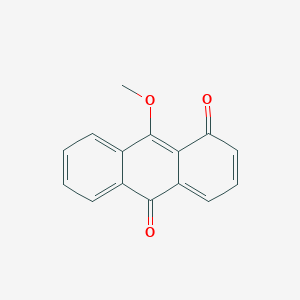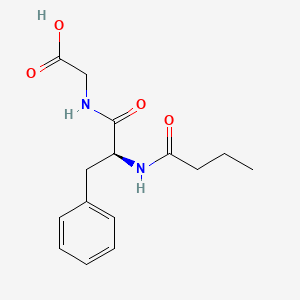
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane is a chemical compound characterized by the presence of a trifluoromethyl group, an iodine atom, and a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane typically involves the reaction of 4,4,4-trifluoro-2-iodobut-2-en-1-ol with cyclohexane under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-2-iodobut-2-en-1-ol: A similar compound with a hydroxyl group instead of a cyclohexane ring.
1,1,1-Trifluoro-4-iodobutane: Another related compound with a different structural arrangement.
Uniqueness
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane is unique due to the presence of both a cyclohexane ring and a trifluoromethyl group, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
346434-66-0 |
|---|---|
Formule moléculaire |
C10H14F3I |
Poids moléculaire |
318.12 g/mol |
Nom IUPAC |
(4,4,4-trifluoro-2-iodobut-1-enyl)cyclohexane |
InChI |
InChI=1S/C10H14F3I/c11-10(12,13)7-9(14)6-8-4-2-1-3-5-8/h6,8H,1-5,7H2 |
Clé InChI |
GTAIYYJNVNFGTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C=C(CC(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12570283.png)
![Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]-](/img/structure/B12570295.png)

